1,1,1-Trichloroacetone

Description

Historical Context and Discovery of 1,1,1-Trichloroacetone (B165163)

While the precise moment of its first synthesis is not clearly documented, the significance of this compound in environmental and chemical contexts became apparent through various studies. A notable identification of this compound (also referred to as 1,1,1-trichloropropanone) occurred in two drinking water supplies, where it was identified as a known precursor in the haloform reaction. nih.govacs.org This discovery, published in 1976, highlighted its presence as a byproduct of water chlorination. nih.govnih.gov

Synthetically, this compound can be produced through the chlorination of chloroacetone (B47974). wikipedia.org It is also known to form as a byproduct during the synthesis of its isomer, 1,1,3-trichloroacetone (B106291), from the chlorination of acetone (B3395972). wikipedia.orggoogle.com The base-catalyzed chlorination of acetone is a method that leads to the rapid formation of trichloroacetone, which is then susceptible to cleavage, a key step in the haloform reaction. sciencemadness.org

Structural Characteristics and Chemical Nomenclature of this compound

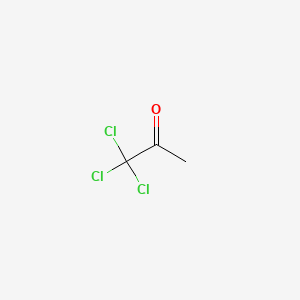

The structure of this compound is defined by a propane (B168953) backbone with three chlorine atoms and a ketone functional group. nih.govwikipedia.org

According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 1,1,1-trichloropropan-2-one. nih.govwikipedia.orgalfa-chemistry.com This systematic name precisely describes the molecule's structure: a three-carbon chain (propan-) with a ketone at the second position (-2-one) and three chlorine atoms all attached to the first carbon (1,1,1-trichloro-). nih.govwikipedia.org It is also commonly referred to by other names such as this compound, trichloromethyl methyl ketone, and α,α,α-trichloroacetone. nih.govnist.gov

The molecular formula for this compound is C₃H₃Cl₃O. nih.govwikipedia.orgalfa-chemistry.comontosight.aifda.gov This formula indicates that each molecule is composed of three carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom. The molar mass of this compound is approximately 161.41 g/mol . nih.govwikipedia.orgnist.govfda.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃Cl₃O nih.govwikipedia.orgalfa-chemistry.comontosight.aifda.gov |

| Molar Mass | 161.41 g/mol nih.govwikipedia.orgnist.govfda.gov |

| Appearance | Colorless liquid wikipedia.orgontosight.aisolubilityofthings.com |

| Boiling Point | 134 °C wikipedia.orgalfa-chemistry.com |

| Density | ~1.4 g/cm³ wikipedia.org |

| Solubility in water | Slightly soluble wikipedia.orgontosight.aisolubilityofthings.com |

| Solubility in organic solvents | Soluble in ethanol (B145695) and diethyl ether wikipedia.orgsolubilityofthings.com |

This compound has isomers, with 1,1,3-trichloroacetone being a significant one. nih.govwikipedia.org Both isomers share the same molecular formula, C₃H₃Cl₃O, and molar mass. nih.govnih.gov However, the arrangement of the chlorine atoms on the carbon skeleton differs, leading to distinct chemical and physical properties.

In this compound, all three chlorine atoms are attached to the carbon atom adjacent to the carbonyl group (the alpha carbon). nih.govwikipedia.org In contrast, 1,1,3-trichloroacetone has two chlorine atoms on one alpha carbon and the third on the other alpha carbon. nih.govsigmaaldrich.com This difference in structure affects their stability and reactivity. For instance, the boiling points of the two isomers are different, which allows for their separation by distillation. The synthesis of 1,1,3-trichloroacetone often results in the formation of this compound as a byproduct. wikipedia.orggoogle.com

Table 2: Comparison of this compound and 1,1,3-Trichloroacetone

| Feature | This compound | 1,1,3-Trichloroacetone |

|---|---|---|

| IUPAC Name | 1,1,1-Trichloropropan-2-one nih.govwikipedia.org | 1,1,3-Trichloropropan-2-one nih.gov |

| CAS Number | 918-00-3 wikipedia.org | 921-03-9 wacker.com |

| Molecular Formula | C₃H₃Cl₃O nih.govwikipedia.org | C₃H₃Cl₃O nih.govwacker.com |

| Molar Mass | 161.41 g/mol nih.govwikipedia.org | 161.41 g/mol nih.govwacker.com |

| Position of Chlorine Atoms | All on C1 nih.govwikipedia.org | Two on C1, one on C3 nih.govsigmaaldrich.com |

Significance of this compound in Organic Chemistry

The unique structure of this compound, with its three chlorine atoms on the alpha carbon, makes it a valuable compound in organic synthesis. solubilityofthings.com

This compound serves as a crucial intermediate and building block in the synthesis of a variety of other chemical compounds. ontosight.aisolubilityofthings.com Its chlorinated structure allows for further chemical modifications, making it a versatile precursor in the production of pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com The reactivity of the trichloromethyl group makes it suitable for use in nucleophilic substitution and acylation reactions. The compound's ability to undergo reactions such as oxidation to form trichloroacetic acid and reduction to less chlorinated compounds further highlights its synthetic utility.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-Trichloropropan-2-one |

| 1,1,3-Trichloroacetone |

| Acetone |

| Acetyl chloride |

| Carbon tetrachloride |

| Chloroacetaldehyde |

| Chloroacetone |

| Chloroform (B151607) |

| 1,3-Dichloroacetone |

| 1,1-Dichloroacetone (B129577) |

| Diethyl ether |

| Ethanol |

| Hexachloroacetone |

| Methylene dichloride |

| Monochloroacetone |

| Pentachloroacetone |

| Sodium hydroxide (B78521) |

| Tetrachloroacetone |

| Toluene |

| Trichloroacetate (B1195264) |

| Trichloroacetic acid |

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical products. solubilityofthings.comdataintelo.com Its highly reactive nature, stemming from the functional synergism of the carbonyl group and the chlorine atoms, makes it a versatile building block in organic synthesis. kyoto-u.ac.jp The presence of the trichloromethyl group allows for a range of chemical modifications, enabling its use in the creation of complex molecules.

In the pharmaceutical sector, this compound is indispensable for drug synthesis and formulation. dataintelo.com Research and industrial applications have demonstrated its role as a precursor or intermediate in the production of various classes of therapeutic agents. It is utilized in the synthesis of certain antihistamines and anesthetics. ontosight.ai Furthermore, it is a key intermediate in the manufacturing of antibiotics, steroids, and folic acid, also known as Vitamin M. archivemarketresearch.comwacker.comwacker.comgoogle.com The synthesis of folic acid, a fundamental B vitamin, highlights the compound's importance in producing essential medicines. google.com Derivatives of this compound have also been explored for their potential in developing novel pharmacological agents, including those with anti-cancer and antimicrobial properties.

The agrochemical industry is another critical market for this compound. dataintelo.com It is a key component in the formulation and synthesis of various crop protection products. dataintelo.comdatabridgemarketresearch.com Specifically, this compound is used as an intermediate in the creation of pesticides, including insecticides and herbicides, which are vital for modern agriculture. ontosight.aidataintelo.comdatabridgemarketresearch.com The rising demand for effective agrochemicals to support global food production contributes to the sustained relevance of this compound in this sector. dataintelo.comdatabridgemarketresearch.com

Table 1: Selected Applications of this compound in Synthesis

| Sector | Application / Product Class | Specific Examples / Notes | References |

| Pharmaceutical | Intermediate | Utilized in the synthesis of various active pharmaceutical ingredients (APIs). | wacker.comwacker.com |

| Antihistamines & Anesthetics | Used in the synthetic pathways for certain drugs in these classes. | ontosight.ai | |

| Antibiotics & Antifungals | Serves as a precursor for some antibiotic and antifungal agents. | archivemarketresearch.comnbinno.com | |

| Steroids | A building block in the production of certain steroids. | archivemarketresearch.com | |

| Vitamins | An important intermediate for the synthesis of Folic Acid (Vitamin M). | wacker.comwacker.comgoogle.com | |

| Agrochemical | Intermediate | A key building block for various agrochemical substances. | wacker.comwacker.com |

| Pesticides | Employed in the manufacture of insecticides and herbicides. | ontosight.aidataintelo.comdatabridgemarketresearch.com | |

| Fertilizers | Mentioned in the context of agrochemical manufacturing, which includes fertilizers. | databridgemarketresearch.com |

Industrial Relevance and Market Dynamics

The industrial significance of this compound is intrinsically linked to its applications in the pharmaceutical and agrochemical industries, which are the primary drivers of market demand. dataintelo.comarchivemarketresearch.comdataintelo.com The global market for trichloroacetone is projected to experience steady growth, fueled by the expansion of these key end-user sectors, particularly in emerging economies. databridgemarketresearch.com

Market analysis indicates a positive growth trajectory, with one report projecting a compound annual growth rate (CAGR) of 5.3% for the niche market of this compound. Another market analysis for the broader trichloroacetone market forecasts a CAGR of 3.20% for the period of 2022-2029. databridgemarketresearch.com This growth is attributed to increasing demand for chemical intermediates, ongoing industrialization, and the rising complexity of chemical manufacturing processes. dataintelo.comdataintelo.com

The market is typically segmented by grade, with industrial and pharmaceutical grades being the most common. dataintelo.comdatabridgemarketresearch.com The pharmaceutical grade variant is subject to higher purity standards for its use in the synthesis of active pharmaceutical ingredients. dataintelo.com

Geographically, the Asia-Pacific region, including countries like India and China, dominates the trichloroacetone market. databridgemarketresearch.com This dominance is supported by several factors, including a burgeoning pharmaceutical industry, rising demand from various end-use industries, government investment policies promoting industrial growth, and the abundant availability of raw materials. databridgemarketresearch.com

However, the market is not without its challenges. Volatility in raw material prices and supply chain disruptions can pose significant hurdles. databridgemarketresearch.com Furthermore, stringent regulations regarding the handling and disposal of chlorinated compounds may impact production costs and market dynamics. databridgemarketresearch.com

Table 2: Market Dynamics of Trichloroacetone

| Metric | Finding | Key Factors | References |

| Projected Growth (CAGR) | 3.20% (for the 2022-2029 forecast period) | Growth in demand from emerging economies; expansion of end-user applications. | databridgemarketresearch.com |

| 5.3% | Driven by demand in pharmaceuticals and electronics. | ||

| Market Drivers | Expanding Pharmaceutical & Agrochemical Sectors | Increasing demand for intermediates in drug and pesticide synthesis. | dataintelo.comarchivemarketresearch.comdataintelo.comdatabridgemarketresearch.com |

| Industrialization | Growth of chemical manufacturing, especially in developing countries. | dataintelo.comdatabridgemarketresearch.com | |

| Market Segmentation | By Grade | Industrial Grade, Pharmaceutical Grade. | dataintelo.comdatabridgemarketresearch.com |

| By Application | Pharmaceutical Manufacturing, Agrochemicals, Chemical Intermediates. | dataintelo.comdatabridgemarketresearch.com | |

| Geographic Trends | Asia-Pacific Dominance | Driven by regional industrial growth, R&D activities, and government policies. | databridgemarketresearch.com |

| Market Challenges | Raw Material Costs & Supply | Price volatility and supply chain instability. | databridgemarketresearch.com |

| Regulatory Scrutiny | Strict regulations on handling and disposal of chemical substances. | databridgemarketresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHKGXSEAGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021679 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

149 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl alcohol and ethyl ether | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 g/cu cm at 20 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

918-00-3, 72497-18-8 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for 1,1,1 Trichloroacetone

Modern Synthetic Pathways and Reaction Mechanisms

Modern approaches to synthesizing 1,1,1-trichloroacetone (B165163) focus on optimizing reaction conditions to favor the formation of the desired 1,1,1-isomer over other chlorinated species, such as 1,1,3-trichloroacetone (B106291). This is typically achieved through direct chlorination processes under specific conditions or through the use of catalytic systems that direct the regioselectivity of the chlorination.

Chlorination of Acetone (B3395972) and Chloroacetone (B47974) Derivatives

The progressive chlorination of acetone is a primary route for producing a range of chlorinated acetones, including this compound. The reaction proceeds stepwise, forming monochloroacetone, dichloroacetone isomers (1,1-dichloroacetone and 1,3-dichloroacetone), and subsequently trichloroacetone isomers. google.com The distribution of these products is highly dependent on the reaction conditions.

The underlying mechanism for the chlorination of ketones like acetone involves the formation of an enol or enolate intermediate, which is the species that reacts with the halogen. In acidic conditions, the keto-enol tautomerism is catalyzed, and the resulting enol reacts with chlorine. In basic media, a proton is abstracted to form an enolate anion, which then attacks the chlorine molecule. The successive addition of chlorine atoms to the same carbon is influenced by the inductive effect of the halogens already present, which can increase the acidity of the remaining α-hydrogens, making subsequent halogenation more rapid in basic solutions.

Direct chlorination involves reacting acetone or its partially chlorinated derivatives, such as chloroacetone or 1,1-dichloroacetone (B129577), with a chlorinating agent, typically chlorine gas. These reactions are often performed in the absence of a specific catalyst, relying on temperature and reactant concentrations to control the outcome.

The direct chlorination of acetone with chlorine gas can lead to a mixture of chlorinated products. For instance, a process where acetone and chlorine were introduced into a reaction tube resulted in a mixture containing this compound (2% by weight) alongside other isomers and less chlorinated acetones. google.com Another approach involves the chlorination of monochloroacetone in an aqueous solution of potassium hydroxide (B78521). This method has been reported to yield this compound with a gas phase purity of 85%. chemicalbook.com

The table below summarizes findings from direct chlorination experiments.

| Starting Material | Chlorinating Agent | Solvent/Conditions | Key Products (% by weight) | Reference |

| Acetone | Chlorine | Glass tube reactor | This compound (2%), 1,1,3-Trichloroacetone (43%), 1,1-Dichloroacetone (23%), 1,3-Dichloroacetone (11%) | google.com |

| Monochloroacetone | Chlorine | Water, Potassium Hydroxide, 15-20°C | This compound (85% purity) | chemicalbook.com |

To improve the selectivity towards a specific isomer, catalytic systems are employed. These catalysts can influence the rate and regioselectivity of the chlorination by altering the mechanism of enol or enolate formation or by activating the chlorinating agent.

Tertiary amines, such as triethylamine, and secondary amines, like diethylamine, are utilized as catalysts in the chlorination of acetone. google.com These basic catalysts facilitate the deprotonation of the acetone or its chlorinated derivatives at the α-carbon, promoting the formation of the enolate anion. The enolate then acts as a nucleophile, attacking the chlorine molecule. The use of amine catalysts can significantly shorten the reaction time and improve the selectivity for certain chlorinated products compared to uncatalyzed direct chlorination. While much of the literature focuses on the synthesis of 1,1,3-trichloroacetone using these catalysts, the conditions can be adapted to influence the isomer distribution. google.comgoogle.com

Iodine and iodine-containing compounds serve as effective catalysts for the chlorination of acetone and its derivatives. google.com The mechanism is believed to involve the in-situ formation of iodine monochloride (ICl), which acts as a more selective electrophile than chlorine gas. The reaction of 1,1-dichloroacetone with chlorine in the presence of iodine has been shown to produce a mixture containing this compound (6.5% by weight) and 1,1,3-trichloroacetone (53% by weight). google.com This indicates that while iodine catalysis can be employed, it may preferentially lead to chlorination at the less substituted methyl group, yielding the 1,1,3-isomer as the major product under these specific conditions. The choice of reaction temperature and the exclusion of water are important parameters in this process. google.com

The table below presents results from a catalyzed chlorination experiment.

| Starting Material | Catalyst | Temperature | Key Products (% by weight) | Reference |

| 1,1-Dichloroacetone | Iodine | 30°C | This compound (6.5%), 1,1,3-Trichloroacetone (53%), unreacted 1,1-Dichloroacetone (34%) | google.com |

Catalyzed Chlorination Approaches

Trichloromethyl Group Transfer Reactions

An alternative synthetic route to this compound that avoids the complexities of controlling chlorination selectivity involves the transfer of a trichloromethyl group to an acetyl moiety. wikipedia.org A notable example of this strategy is the reaction between a trichloroacetate (B1195264) salt and acetyl chloride. wikipedia.org

This method relies on the generation of a trichloromethyl anion (CCl₃⁻) or an equivalent reactive species from a precursor like sodium trichloroacetate. This is achieved through decarboxylation. The resulting nucleophilic trichloromethyl anion then attacks the electrophilic carbonyl carbon of acetyl chloride. This nucleophilic acyl substitution reaction results in the formation of this compound. This synthetic approach offers a more direct and regioselective pathway to the 1,1,1-isomer, bypassing the formation of other chlorinated acetone isomers that are common in direct chlorination methods. The reactivity of the trichloromethyl anion with carbonyl compounds is a key step in this process, which is related to transformations seen in reactions like the Jocic-Reeve reaction. wikipedia.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu This approach is crucial in the synthesis of this compound to enhance sustainability. Key principles applied include the use of environmentally benign solvents and the maximization of atom economy. gctlc.orgsigmaaldrich.com

The choice of solvent is a primary consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. rjpn.org In the synthesis of this compound and related compounds, water has been utilized as an environmentally benign solvent. For instance, one documented method involves the reaction of monochloroacetone with potassium hydroxide and chlorine gas in an aqueous medium. chemicalbook.com Water is non-toxic, non-flammable, and readily available, making it a preferable alternative to volatile organic solvents.

Another approach that aligns with green chemistry principles is the reduction or complete elimination of solvents. A process for the chlorination of acetone or its derivatives to produce trichloroacetones has been developed to run with the exclusion of water, using the liquid reaction mixture itself as the solvent. google.com This method minimizes the use of auxiliary substances, directly addressing a core principle of green chemistry. sigmaaldrich.com

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com A high atom economy signifies a more sustainable process with minimal generation of byproducts or waste. buecher.de

The synthesis of this compound can be evaluated using this metric. Consider the direct chlorination of chloroacetone:

C₃H₅ClO + 2Cl₂ → C₃H₃Cl₃O + 2HCl

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy Calculation:

Molecular Weight of this compound (C₃H₃Cl₃O): 161.41 g/mol

Molecular Weight of Chloroacetone (C₃H₅ClO): 92.52 g/mol

Molecular Weight of Chlorine (Cl₂): 70.90 g/mol

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (161.41 / (92.52 + 2 * 70.90)) x 100 = (161.41 / 234.32) x 100 ≈ 68.9%

This calculation demonstrates that, even under ideal stoichiometric conditions, a significant portion of the reactant mass is converted into the byproduct, hydrogen chloride. Syntheses that produce numerous byproducts, such as various chlorinated isomers of acetone, inherently possess lower reaction efficiency and atom economy. google.com Maximizing the incorporation of all materials used in the process into the final product remains a key goal in developing greener synthetic routes. gctlc.org

Optimization of Synthesis Parameters

The efficiency, yield, and selectivity of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization of temperature, pressure, catalyst selection, and reaction time is essential for maximizing the production of the desired isomer and minimizing unwanted side reactions.

Temperature is a critical parameter in the chlorination of acetone and its derivatives. The reaction temperature directly influences both the reaction rate and the selectivity towards the desired product. Different synthetic procedures operate under varied thermal conditions to achieve optimal outcomes. For instance, the synthesis from monochloroacetone in an aqueous medium is controlled at a relatively low temperature range of 15 to 20°C. chemicalbook.com In contrast, processes involving the chlorination of dichloroacetone mixtures to produce the related isomer 1,1,3-trichloroacetone have been carried out at much higher temperatures, such as 115-120°C and 125-130°C. patsnap.com Another method specifies a broad range of 10° to 80°C, with an advantageous sub-range of 15° to 50°C for the iodine-catalyzed chlorination of acetone or chloroacetone. google.com

Pressure is not typically cited as a key variable in these syntheses, with most procedures being conducted at atmospheric pressure. The primary focus remains on precise temperature management to guide the reaction pathway.

Table 1: Reported Temperature Parameters in Trichloroacetone Synthesis

| Starting Material(s) | Catalyst/Reagent | Temperature Range (°C) | Target Product |

| Monochloroacetone | Potassium Hydroxide | 15 - 20 | This compound |

| Acetone/Chloroacetone | Iodine | 10 - 80 (Optimal: 15 - 50) | 1,1,3-Trichloroacetone |

| Dichloroacetone Mixture | Methanesulfonic Acid | 115 - 120 | 1,1,3-Trichloroacetone |

| Dichloroacetone Mixture | p-Toluenesulfonic Acid | 125 - 130 | 1,1,3-Trichloroacetone |

| 1,3-Dichloroacetone | Reduced Iron Powder | 40 - 80 | 1,1,3-Trichloroacetone |

The choice of catalyst is fundamental to controlling the selectivity and efficiency of the chlorination process. A variety of catalysts have been employed, each suited to different starting materials and reaction conditions. In the synthesis of 1,1,3-trichloroacetone, acidic catalysts such as methanesulfonic acid and p-toluenesulfonic acid have been utilized. patsnap.com

For the direct chlorination of acetone or its derivatives, iodine or iodine-containing compounds soluble in the reaction mixture have proven effective. google.com In other catalytic systems, reduced iron powder is used, with loadings specified as a small percentage of the reactant's mass (e.g., 0.05-0.5% by mass of 1,3-dichloroacetone). google.com The catalyst loading must be precisely controlled; for example, in one preparation, 60.18 mg of reduced iron powder was used for 26.0 g of crude 1,3-dichloroacetone. google.com

Table 2: Catalyst Systems Used in Trichloroacetone Synthesis

| Catalyst | Starting Material | Catalyst Loading |

| Iodine | 1,1-Dichloroacetone | ~3.1% by weight of substrate |

| Reduced Iron Powder | 1,3-Dichloroacetone | 0.05% - 0.5% by weight of substrate |

| Methanesulfonic Acid | Dichloroacetone Mixture | 5% by weight of substrate |

| p-Toluenesulfonic Acid | Dichloroacetone Mixture | 5% by weight of substrate |

Reaction time is a crucial factor that must be optimized to achieve high product selectivity and yield. Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of over-chlorinated byproducts like tetrachloro- and pentachloroacetones. google.com

Table 3: Reaction Time and Corresponding Product Selectivity

| Starting Material | Reaction Time | % this compound | % 1,1,3-Trichloroacetone | Other Byproducts |

| 1,1-Dichloroacetone | 3.5 hours | 6.5% | 53% | Dichloroacetones, Tetrachloroacetone |

| Monochloroacetone | 6.6 hours | 85% Purity (crude) | Not specified | Not specified |

| Acetone | 5.25 hours | 2% | 43% | Mono-, di-, tetra-, pentachloroacetones |

Purification and Isolation Techniques

The effective purification and isolation of this compound from reaction mixtures are critical for obtaining a high-purity product. Various techniques are employed, each with specific advantages, to separate the target compound from by-products and unreacted starting materials. Common by-products that require removal include isomers like 1,1,3-trichloroacetone and other chlorinated acetones such as 1,1-dichloroacetone. google.com

Distillation is a primary method for purification, leveraging the differences in boiling points between this compound and various contaminants. For instance, the boiling point difference of 45°C between this compound and 1,1,3-trichloroacetone allows for their separation through distillation. google.com Similarly, 1,1-dichloroacetone can be effectively removed due to a significant boiling point difference. google.com

Following initial separation, which may involve liquid-liquid extraction, the organic phase containing the product is often dried to remove residual water. A common drying agent used for this purpose is anhydrous sodium sulfate. chemicalbook.com

Crystallization is another powerful technique, particularly for achieving very high purity. This method involves dissolving the crude product in a suitable solvent and then cooling the solution to induce the formation of crystals of the desired compound, leaving impurities behind in the solvent. mit-ivy.com While highly effective, the success of this method can depend on the initial concentration of the target compound in the crude mixture. mit-ivy.com Water extraction is a simpler, though often less effective, method for initial purification. mit-ivy.com

The purity of the final product is typically verified using analytical techniques such as gas chromatography. mit-ivy.com

Table 1: Summary of Purification and Isolation Techniques

| Technique | Description | Purpose |

|---|---|---|

| Distillation | Separation based on differences in boiling points. | To separate this compound from by-products like 1,1,3-trichloroacetone and 1,1-dichloroacetone. google.com |

| Drying | Removal of water from the organic phase. | Typically performed after liquid separation using agents like anhydrous sodium sulfate. chemicalbook.com |

| Crystallization | Solidification of the desired compound from a solution. | To obtain products with very high purity, often exceeding 99%. mit-ivy.com |

| Water Extraction | A simple liquid-liquid extraction method. | A straightforward means of initial separation, though may result in lower purity. mit-ivy.com |

| Gas Chromatography | An analytical method for assessing purity. | To determine the final purity of the isolated product. mit-ivy.com |

Emerging Synthetic Routes and Research Challenges

The synthesis of this compound is an area of ongoing research, with efforts focused on developing more efficient, selective, and environmentally benign methods. While traditional synthesis often involves the direct chlorination of acetone or chloroacetone, these methods can lead to a mixture of products that are difficult to separate. google.comwikipedia.org

Emerging synthetic strategies aim to overcome these limitations. One alternative approach involves the transfer of a trichloromethyl group from a trichloroacetate to acetyl chloride. wikipedia.org Research into novel reactions of related compounds, such as the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminum trichloride, highlights the potential for new synthetic pathways in halogenated ketones. beilstein-journals.org

Despite these advancements, several research challenges persist in the synthesis of this compound and related compounds.

Key Research Challenges:

Selectivity: A major hurdle is controlling the selectivity of the chlorination reaction. The formation of multiple isomers and over-chlorinated by-products with similar physical properties, such as boiling points, complicates the purification process significantly. google.com Achieving high selectivity for the desired 1,1,1-isomer remains a key objective. mit-ivy.com

Yield and Efficiency: Traditional methods can suffer from low yields. mit-ivy.com Research is focused on improving reaction conditions, including the use of specific catalysts and precise control over reagent addition, to enhance product yield and reduce reaction times. mit-ivy.com

Environmental and Health Concerns: The toxicity and environmental impact of chlorinated solvents and reagents are significant concerns. archivemarketresearch.com Developing greener synthetic routes that use less hazardous materials and generate less waste is a critical area of research.

Table 2: Research Challenges in this compound Synthesis

| Challenge | Description | Impact |

|---|---|---|

| Lack of Selectivity | Difficulty in controlling the position of chlorination, leading to a mixture of isomers and by-products. google.commit-ivy.com | Complicates purification and reduces the yield of the target compound. |

| By-product Separation | By-products often have similar boiling points to this compound. google.com | Makes separation by distillation difficult and costly. |

| Process Efficiency | Traditional methods can have long reaction times and low yields. mit-ivy.com | Increases production costs and resource consumption. |

| Environmental Impact | Use and generation of hazardous chlorinated compounds. archivemarketresearch.com | Poses risks to health and the environment, requiring strict handling and disposal protocols. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,3-Trichloroacetone |

| 1,1-dichloroacetone |

| Acetone |

| Acetyl chloride |

| Aluminum trichloride |

| Chloroacetone |

| Sodium sulfate |

| Trichloroacetate |

| 1,1,1-trifluoroalkanones |

Chemical Reactivity and Reaction Mechanisms of 1,1,1 Trichloroacetone

Nucleophilic Reactions Involving the Carbonyl Group

The carbonyl group in 1,1,1-trichloroacetone (B165163) is highly electrophilic due to the inductive effect of the adjacent trichloromethyl group. This makes it a primary site for nucleophilic attack.

Hydration and Hydrolysis Kinetics

This compound readily undergoes hydrolysis in aqueous solutions. The rate of this decomposition is significantly influenced by temperature and the composition of the water. In fortified drinking water, the compound decomposes with a rate constant of 0.182 hr⁻¹ at 21°C, corresponding to a half-life of approximately 4 hours. guidechem.com This rate increases substantially with temperature, exhibiting a rate constant of 1.393 hr⁻¹ and a half-life of just 0.5 hours at 30°C. guidechem.com

The purity of the water also affects the kinetics. In an ultrapure water solution at 30°C, the decomposition rate is slower, with a rate constant of 0.062 hr⁻¹, indicating a half-life of 11 hours. guidechem.com The faster degradation in drinking water suggests that its constituents may catalyze the reaction. The hydrolysis ultimately leads to the formation of chloroform (B151607) and other degradation products. guidechem.com

Hydrolysis Kinetics of this compound

| Water Type | Temperature (°C) | Rate Constant (hr⁻¹) | Half-life (hr) | Reference |

|---|---|---|---|---|

| Fortified Drinking Water | 21 | 0.182 | 4 | guidechem.com |

| Fortified Drinking Water | 30 | 1.393 | 0.5 | guidechem.com |

| Ultrapure Water | 30 | 0.062 | 11 | guidechem.com |

Reactions with Hydroxide (B78521) Ions: Haloform Cleavage and Kinetics

The reaction of this compound with hydroxide ions is a classic example of the haloform reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the carbon-carbon bond between the carbonyl group and the trichloromethyl group. researchgate.netresearchgate.net

The mechanism involves two main phases:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl group (now as a carboxylic acid) and expelling the trichloromethyl group as a trichloromethanide anion (⁻CCl₃). sciencemadness.org This step is favorable because the ⁻CCl₃ anion is a relatively stable leaving group, with its negative charge stabilized by the three electron-withdrawing chlorine atoms. masterorganicchemistry.com

Proton Transfer: The newly formed acetic acid is an acidic molecule, and the trichloromethanide anion is a strong base. A rapid acid-base reaction occurs where the ⁻CCl₃ anion abstracts a proton from the acetic acid, yielding chloroform (CHCl₃) and an acetate (B1210297) ion (CH₃COO⁻). sciencemadness.org

This base-catalyzed cleavage is rapid and efficient, making it a primary reaction pathway for this compound in alkaline conditions. sciencemadness.orgcdnsciencepub.com

Reactions Involving the Chlorinated Methyl Group

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 mechanisms, typically involve a nucleophile replacing a leaving group on an sp³-hybridized carbon atom. In the case of this compound, the primary site for nucleophilic attack is the highly electrophilic carbonyl carbon. Reactions at the trichloromethyl carbon are generally not favored. The carbon atom of the CCl₃ group is sterically hindered and electron-deficient, making it a poor substrate for a typical Sₙ2 attack. Furthermore, the powerful tendency of the molecule to undergo haloform cleavage upon interaction with nucleophiles like hydroxide means that this pathway dominates over potential substitutions at the chlorinated methyl group. sciencemadness.orgmasterorganicchemistry.com While nucleophilic substitutions are well-documented for related compounds like 1,1,3-trichloroacetone (B106291), where a chlorine atom is more susceptible to replacement, this is not a characteristic reaction for the 1,1,1-isomer. guidechem.com

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that typically involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form an alkene, often promoted by a strong base. wikipedia.org For this compound, a standard dehydrohalogenation reaction is structurally impossible. This type of reaction requires a hydrogen atom on the carbon adjacent to the carbon bearing the leaving group (the halogen). The this compound molecule (CH₃COCCl₃) lacks a hydrogen atom on the carbonyl carbon (the α-carbon) adjacent to the trichloromethyl group. Consequently, the necessary prerequisite for this elimination pathway does not exist.

Oxidation and Reduction Pathways

Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the C-C bonds. The haloform reaction, discussed in section 3.1.2, can be considered an oxidative cleavage of the methyl ketone, converting it to a carboxylate and chloroform. masterorganicchemistry.com

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, forming 1,1,1-trichloro-2-propanol. This is a typical reaction for ketones, achievable with standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Additionally, under certain conditions, the trichloromethyl group can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. For instance, studies on the related compound 1,1,1-trichloroethane (B11378) (TCA) show it can be reductively dechlorinated under anaerobic conditions to 1,1-dichloroethane. ethz.ch While specific pathways for this compound are not extensively detailed, similar reductive processes are chemically plausible.

Epoxidation Reactions using this compound

Reactions with Hydrated Electrons and Radicals

This compound exhibits high reactivity with hydrated electrons (e⁻aq), hydroxyl radicals (·OH), and hydrogen atoms (·H). The bimolecular rate constants for these reactions in aqueous solutions have been determined using techniques such as electron pulse radiolysis combined with transient absorption spectroscopy.

Research has established the following rate constants for this compound's reactions with these reactive species:

Hydrated Electron (e⁻aq): (1.56 ± 0.17) × 10¹⁰ M⁻¹ s⁻¹

Hydroxyl Radical (·OH): (3.3 ± 0.1) × 10⁷ M⁻¹ s⁻¹

Hydrogen Atom (·H): (2.8 ± 0.2) × 10⁷ M⁻¹ s⁻¹

The reaction with the hydrated electron is particularly rapid, approaching the diffusion-controlled limit. This high rate is characteristic of reactions between hydrated electrons and halogenated organic compounds.

| Reactant Species | Bimolecular Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Hydrated Electron (e⁻aq) | (1.56 ± 0.17) × 10¹⁰ |

| Hydroxyl Radical (·OH) | (3.3 ± 0.1) × 10⁷ |

| Hydrogen Atom (·H) | (2.8 ± 0.2) × 10⁷ |

Acid-Catalyzed and Base-Catalyzed Transformations

The chemical stability and transformation of this compound are significantly influenced by pH.

Under acidic conditions, particularly at a pH of 5, this compound has been detected in chlorinated water samples, suggesting a degree of stability. guidechem.com However, detailed mechanistic studies or kinetics of specific acid-catalyzed transformations are not extensively described in the available literature. One method for its synthesis involves the use of hydrochloric acid, though this pertains to its formation rather than its subsequent transformation. biosynth.com

In contrast, this compound is susceptible to base-catalyzed transformations. It is known to hydrolyze readily in water at a pH between 8 and 9. guidechem.com In one study, the compound was no longer detectable at a pH of 9.4. guidechem.com This susceptibility to alkaline conditions is a key aspect of its chemistry. For instance, the reaction of this compound with benzalkonium chloride to yield trichloroacetic acid proceeds at a rate that increases with rising pH values. biosynth.com Furthermore, a common synthesis of this compound involves the chlorination of chloroacetone (B47974) in an aqueous-alkaline reaction medium. google.com The compound's decomposition in water has been quantified, with a reported rate constant of 0.182 hr⁻¹ at 21 °C in fortified drinking water, corresponding to a half-life of approximately 4 hours. guidechem.com

| Water Type | Temperature (°C) | Decomposition Rate Constant (hr⁻¹) | Half-Life (hr) |

|---|---|---|---|

| Fortified Drinking Water | 21 | 0.182 | ~4 |

| Fortified Drinking Water | 30 | 1.393 | 0.5 |

| Ultrapure Water | 30 | 0.062 | 11 |

Mechanistic Studies and Computational Chemistry Approaches

While mechanistic studies and computational chemistry are powerful tools for elucidating reaction pathways, their specific application to this compound is not widely documented in current scientific literature.

Transition state theory is a fundamental concept used to understand the rates of chemical reactions by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.orgjohnhogan.info This analysis provides insight into activation energies and the qualitative pathways of reactions. Despite its importance, specific studies employing transition state analysis to investigate the reaction mechanisms of this compound could not be identified in the reviewed literature.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute the electronic structure of molecules and estimate properties like reaction pathways and transition state energies. These methods offer a theoretical lens to complement experimental findings. However, specific research articles that apply quantum chemical calculations to study the reactivity or mechanistic pathways of this compound are not available in the surveyed scientific databases.

Analytical Methodologies for 1,1,1 Trichloroacetone

Chromatographic Techniques

Chromatography is a fundamental technique for separating 1,1,1-trichloroacetone (B165163) from complex mixtures, such as environmental or biological samples. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography (GC) is the premier chromatographic method for the analysis of this compound. The choice of detector is crucial and is dictated by the required sensitivity and the nature of the sample matrix.

Electron Capture Detector (ECD) : The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally effective for detecting this compound. scioninstruments.comchromatographyonline.com This detector operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte. Its high selectivity allows for the detection of trace amounts of halogenated compounds in complex samples with minimal interference. scioninstruments.com The United States Environmental Protection Agency (EPA) Method 551.1, for instance, utilizes GC with an ECD for the determination of chlorinated disinfection byproducts, including 1,1,1-trichloro-2-propanone, in drinking water. nih.gov

Mass Spectrometry (MS) : When coupled with GC, mass spectrometry serves as a powerful detector that provides not only quantification but also definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.gov This combination, known as GC-MS, is a cornerstone of modern analytical chemistry for its specificity and versatility.

The table below summarizes a standard method for the analysis of this compound.

| Method | Analyte | Technique | Matrix | Detection Limit |

|---|---|---|---|---|

| EPA Method 551.1 | 1,1,1-Trichloro-2-propanone | Gas Chromatography with Electron Capture Detector (GC-ECD) | Finished drinking water, raw source water | 0.01 µg/L |

Developing and validating analytical methods for the trace analysis of this compound is critical, especially in environmental monitoring where concentrations can be extremely low. Method development focuses on optimizing parameters to achieve the desired sensitivity, selectivity, accuracy, and precision.

Key aspects of method development include:

Sample Preparation : Techniques such as purge-and-trap concentration or liquid-liquid extraction are often employed to isolate and concentrate this compound from aqueous samples, thereby lowering the method detection limit. ysi.comgcms.cz

Chromatographic Conditions : Optimization of the GC column type (e.g., Rtx-5, Rxi-624sil MS), oven temperature program, and carrier gas flow rate is necessary to ensure good separation from other potential contaminants. restek.comchromforum.org

Detector Selection : As mentioned, the choice between a highly sensitive and selective detector like an ECD for target analysis or a universally identifying detector like an MS for confirmation is a key consideration. scioninstruments.comnih.gov

Validation involves demonstrating that the method is fit for its intended purpose. This includes establishing linearity over a range of concentrations, determining the method detection limit (MDL), and assessing precision and accuracy through replicate analyses of spiked samples. ysi.comgcms.cz For example, the validation of EPA Method 551.1 ensures that laboratories can reliably detect this compound at the sub-microgram-per-liter level. nih.gov

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. These techniques probe the interaction of the molecule with electromagnetic radiation.

Mass spectrometry provides detailed information about a molecule's mass and fragmentation pattern, which acts as a chemical fingerprint. When a sample of this compound is introduced into a mass spectrometer (typically following separation by GC), it is ionized, and the resulting charged fragments are separated by their mass-to-charge (m/z) ratio. nist.gov

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [C3H3Cl3O]+ is often weak or absent. The fragmentation pattern is dominated by α-cleavage, a common pathway for ketones. miamioh.edu This involves the breaking of the bond adjacent to the carbonyl group.

Key fragmentation patterns include:

Loss of the trichloromethyl radical (•CCl3) to yield the highly stable acetyl cation ([CH3CO]+) at m/z 43, which is often the base peak.

Cleavage of the methyl radical (•CH3) to produce the [C2Cl3O]+ fragment.

The table below details the major ions observed in the mass spectrum of this compound. restek.comnist.gov

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 43 | [CH₃CO]⁺ | Base Peak (typically), from α-cleavage |

| 83/85 | [CHCl₂]⁺ | Isotopic pattern characteristic of two chlorine atoms |

| 117/119/121 | [CCl₃]⁺ | Isotopic pattern characteristic of three chlorine atoms |

| 125/127 | [M-Cl]⁺ or [C₃H₃Cl₂O]⁺ | Fragment from loss of a chlorine atom |

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR provide unambiguous structural confirmation. nih.govchemicalbook.com

¹H NMR : The proton NMR spectrum of this compound is very simple. Because the three protons on the methyl group are chemically equivalent and have no adjacent protons to couple with, the spectrum consists of a single sharp peak (a singlet). nih.govchemicalbook.com

¹³C NMR : The carbon-13 NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule: the methyl carbon (CH₃), the carbonyl carbon (C=O), and the trichloromethyl carbon (CCl₃). nih.gov

The expected signals in the NMR spectra are summarized below.

| Nucleus | Signal Type | Expected Chemical Environment |

|---|---|---|

| ¹H | Singlet | Methyl group (CH₃) |

| ¹³C | Signal 1 | Methyl carbon (CH₃) |

| Signal 2 | Carbonyl carbon (C=O) | |

| Signal 3 | Trichloromethyl carbon (CCl₃) |

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretching vibration. This peak is a hallmark of ketones. Other significant absorptions correspond to C-H stretching and bending from the methyl group, as well as C-Cl stretching vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound possesses chromophores—specifically the carbonyl group—that absorb ultraviolet light. The presence of these chromophores allows the molecule to absorb light at wavelengths greater than 290 nm. nih.govguidechem.com This property is relevant to its potential for direct photolysis in the environment. nih.gov

Key spectroscopic data for this compound are presented in the following table. nih.govguidechem.com

| Spectroscopy Type | Feature | Typical Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | C=O stretch (ketone) | ~1720-1740 cm⁻¹ |

| C-Cl stretch | ~600-800 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | λmax (absorption maximum) | >290 nm |

Advanced Detection and Quantification in Complex Matrices

The analysis of this compound, a volatile organic compound (VOC), in complex matrices such as water, biological samples, and soil requires sophisticated methods to overcome interference and achieve high sensitivity. These methods often involve chromatographic separation coupled with sensitive detectors.

This compound has been identified as a byproduct of water disinfection with chlorine and has been detected in drinking water supplies. nih.govacs.org The primary method for its determination in water is gas chromatography (GC).

One established method is U.S. EPA Method 551.1 , which is designed for the determination of chlorination disinfection byproducts, chlorinated solvents, and halogenated pesticides in drinking water, raw source water, and water at intermediate stages of treatment. nih.gov This method involves liquid-liquid extraction followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD). nih.gov The electron capture detector is particularly sensitive to halogenated compounds, making it well-suited for detecting this compound. A detection limit of 0.01 µg/L has been reported for 1,1,1-trichloro-2-propanone using this method. nih.gov

For enhanced specificity and confirmation, gas chromatography coupled with mass spectrometry (GC/MS) is employed. acs.org This technique not only separates the compounds in a mixture but also provides mass spectral data that can definitively identify this compound. Purge-and-trap is a common sample introduction technique for volatile compounds like this compound in water, which enhances sensitivity by pre-concentrating the analyte before it enters the GC system. who.int

| Method | Matrix | Instrumentation | Reported Detection Limit |

|---|---|---|---|

| EPA Method 551.1 | Finished drinking water, raw source water, and water in intermediate treatment stages | Gas Chromatography with Electron Capture Detector (GC-ECD) | 0.01 µg/L |

| Purge-and-Trap GC/MS | Water | Gas Chromatography with Mass Spectrometry (GC/MS) | 0.3 µg/L (for 1,1,1-Trichloroethane) |

The analysis of volatile organic compounds in breath is a non-invasive method for monitoring exposure to certain chemicals. While specific studies on this compound in breath are not widely documented, the methodologies used for similar compounds, such as 1,1,1-trichloroethane (B11378) and acetone (B3395972), are applicable. nih.govnih.gov The analysis typically involves collecting a breath sample and analyzing it using gas chromatography. nih.govdnacih.com

For compounds like acetone, mass spectrometry has been used for sensitive and real-time analysis in exhaled breath, achieving detection limits in the parts-per-billion (ppb) range (e.g., ~0.06 ppb). nih.gov Such techniques could be adapted for this compound, which, as a ketone, shares some chemical properties with acetone. The process would involve subjects exhaling into a collection device, from which the sample is introduced into the analytical instrument, often a GC-MS system, for separation and detection. nih.gov

The determination of volatile organic compounds like this compound in solid matrices such as soil and sediment presents challenges due to the compound's potential to exist in multiple phases (gas, aqueous, and sorbed). epa.gov Analysis typically involves an extraction step to transfer the VOCs from the solid matrix into a form suitable for introduction into a gas chromatograph. thermofisher.com

Commonly used methods include purge-and-trap or static headspace analysis coupled with GC or GC-MS. thermofisher.com In these methods, a soil or sediment sample is heated, and an inert gas is used to purge the volatile compounds, which are then trapped and concentrated before being injected into the GC. The analysis of VOCs in sediments can be influenced by the sediment type, with muddy, anoxic sediments often showing a prevalence of halogenated compounds. rsc.orgresearchgate.net

Sampling and Sample Preparation Techniques (e.g., Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE))

Modern analytical chemistry emphasizes the use of solventless or solvent-reduced sample preparation techniques to minimize environmental impact and improve efficiency. Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are two such innovative techniques.

Solid Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The fiber, coated with a stationary phase, is exposed to the sample (or its headspace), and analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com SPME is advantageous due to its simplicity, speed, and automation capabilities. researchgate.net It has been successfully applied to the analysis of various volatile and semi-volatile compounds, including haloketones, in water samples. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers higher sensitivity compared to SPME due to a larger volume of the sorptive phase. gcms.cznih.gov In SBSE, a magnetic stir bar coated with a polymer, typically polydimethylsiloxane (B3030410) (PDMS), is placed into the aqueous sample and stirred. chromatographyonline.comiiste.org Analytes partition into the PDMS coating. After extraction, the stir bar is removed, and the analytes are recovered either by thermal desorption for GC analysis or by liquid desorption for liquid chromatography (LC) analysis. chromatographyonline.comiiste.org SBSE has proven to be a powerful technique for extracting both volatile and semi-volatile organic compounds from aqueous environmental samples, with detection limits often in the low ng/L range. gcms.cz

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Solid Phase Microextraction (SPME) | Analyte partitioning from sample matrix onto a coated fiber. | Solvent-free, fast, simple, easy to automate, reusable fibers. sigmaaldrich.com | Analysis of volatile and semi-volatile compounds in water, air, and headspace of solid samples. sigmaaldrich.com |

| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning from sample matrix onto a polymer-coated stir bar. | Higher recovery and sensitivity than SPME, solventless (with thermal desorption), can be automated. gcms.cznih.gov | Trace analysis of organic compounds in aqueous environmental, food, and biological samples. iiste.org |

Environmental Fate and Degradation of 1,1,1 Trichloroacetone

Formation and Occurrence in the Environment

1,1,1-Trichloroacetone (B165163) is an anthropogenic compound, meaning it is not naturally occurring. Its presence in the environment is primarily the result of human activities, specifically water treatment processes and industrial operations.

The primary source of this compound in the environment is its formation as a disinfection byproduct (DBP) during the chlorination of drinking water. guidechem.comnih.gov Disinfection byproducts are chemical compounds formed when a disinfectant, such as chlorine, reacts with naturally occurring organic and inorganic matter present in the source water. nih.gov The general population may be exposed to this compound through the ingestion of chlorinated drinking water. guidechem.comnih.gov Studies have shown that this compound can be detected in finished drinking water supplies as a result of these chlorination processes. nih.gov

The stability of this compound in water is influenced by pH. It is expected to hydrolyze readily in finished water with a pH range of 8 to 9. guidechem.com In one study of chlorinated water, it was detected at concentrations below 2 µg/L at a pH of 7, at higher concentrations at a pH of 5, and was no longer detectable at a pH of 9.4. guidechem.com

The production of this compound as a consequence of water chlorination can lead to its release into the environment through various waste streams. guidechem.comnih.gov Although primarily known as a DBP, its use in chemical synthesis processes means that industrial discharges could also be a potential source of environmental contamination. guidechem.com Proper disposal of the chemical is crucial and must take into account its potential for migration in soil and water and its effects on aquatic and plant life. guidechem.com

Environmental Transport and Distribution

Once released into the environment, the transport and distribution of this compound are dictated by its tendency to move between air, water, and soil.

Volatilization is an important environmental fate process for this compound. guidechem.comnih.gov The compound is expected to volatilize from water surfaces, a behavior predicted by its estimated Henry's Law constant of 2.2 x 10⁻⁶ atm-cu m/mole. guidechem.comnih.gov Based on this constant, the estimated volatilization half-lives for a model river and a model lake are 21 days and 160 days, respectively. nih.gov

Similarly, volatilization from moist soil surfaces is anticipated to be a significant fate process. guidechem.comnih.gov this compound is also expected to volatilize from dry soil surfaces, which is indicated by its estimated vapor pressure of 4.2 mm Hg at 25°C. guidechem.comnih.gov In the atmosphere, it exists solely as a vapor and is degraded by reacting with photochemically-produced hydroxyl radicals, although this is a slow process with an estimated half-life of 1,000 days. guidechem.comnih.gov

Table 1: Physical Properties Influencing Volatilization of this compound

| Property | Estimated Value | Implication for Environmental Transport |

|---|---|---|

| Vapor Pressure | 4.2 mm Hg at 25°C | Will exist solely as a vapor in the atmosphere; expected to volatilize from dry soil. guidechem.comnih.gov |

| Henry's Law Constant | 2.2 x 10⁻⁶ atm-m³/mol | Expected to volatilize from water and moist soil surfaces. guidechem.comnih.gov |

This compound is expected to have very high mobility in soil. guidechem.comnih.gov This is based on an estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) of 8.7. guidechem.comnih.gov A low Koc value suggests that the compound does not adsorb strongly to soil and sediment particles. nih.gov Consequently, if released to soil, it has the potential to leach into groundwater. cdc.govwho.int

The potential for this compound to accumulate in aquatic organisms is considered low. guidechem.comnih.gov This is indicated by an estimated Bioconcentration Factor (BCF) of 1.4. guidechem.comnih.gov This low BCF value suggests that the compound is not likely to bioaccumulate significantly in the tissues of fish and other aquatic life. guidechem.comnih.gov

Table 2: Environmental Fate Parameters for this compound

| Parameter | Estimated Value | Environmental Significance |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 8.7 | Very high mobility in soil; low adsorption to sediment. guidechem.comnih.gov |

| Bioconcentration Factor (BCF) | 1.4 | Low potential for bioconcentration in aquatic organisms. guidechem.comnih.gov |

| Volatilization Half-Life (Model River) | 21 days | An important fate process from water. nih.gov |

| Volatilization Half-Life (Model Lake) | 160 days | An important fate process from water. nih.gov |

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions with sunlight or water.

Photolysis and Reaction with Hydroxyl Radicals in Atmosphere

Once released into the atmosphere, this compound is expected to exist solely in the vapor phase. Its degradation in the air is primarily influenced by its reaction with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 1,000 days. This calculation is based on an estimated rate constant of 1.50 x 10⁻¹⁴ cm³/molecule-sec at 25°C. Additionally, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct degradation by sunlight, a process known as photolysis.

Hydrolysis in Aqueous Environments

In aquatic systems, the hydrolysis of this compound is a significant degradation pathway, with its stability being highly dependent on factors such as temperature and pH. Research on its decomposition in various water matrices reveals its susceptibility to this process.

One study found that this compound is expected to hydrolyze readily in finished water with a pH ranging from 8 to 9. In chlorinated water samples from the Ohio River, it was detected at low concentrations at a pH of 7, higher concentrations at a pH of 5, and was undetectable at a pH of 9.4. This indicates that hydrolysis is significantly accelerated under alkaline conditions.

The rate of decomposition has been quantified in different water types and temperatures. In fortified drinking water, the compound's half-life was found to be 4 hours at 21°C and decreased to just 0.5 hours at 30°C. In contrast, in an ultrapure water solution at 30°C, the half-life was 11 hours. The degradation of this compound through hydrolysis can yield chloroform (B151607). The formation of chloroform is reportedly more rapid in ultrapure water than in fortified drinking water, suggesting that the decomposition in drinking water may lead to other products, such as chloral (B1216628) hydrate (B1144303).

Hydrolysis Half-Life of this compound

| Water Matrix | Temperature (°C) | Decomposition Rate Constant (hr⁻¹) | Half-Life (hours) |

|---|---|---|---|

| Fortified Drinking Water | 21 | 0.182 | 4 |

| Fortified Drinking Water | 30 | 1.393 | 0.5 |

| Ultrapure Water | 30 | 0.062 | 11 |

Dechlorination Processes

Abiotic dechlorination is the removal of chlorine atoms from a molecule through chemical reactions without microbial involvement. For this compound, this process is intrinsically linked to its hydrolysis. The transformation of this compound to degradation products such as chloroform and potentially chloral hydrate necessarily involves the cleavage of carbon-chlorine bonds, representing a form of dechlorination. nih.gov

Biotic Degradation Pathways

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

Biodegradation in Water and Soil

Currently, specific data on the biodegradation of this compound in water and soil environments are not available. Its potential to be broken down by naturally occurring microbial populations has not been extensively studied, leaving a gap in the understanding of its complete environmental fate.

Microbial Transformation Studies

While studies focusing on the biodegradation of this compound for microbial energy or detoxification are lacking, some research has explored its effects on microorganisms. A number of chlorinated acetones, including this compound, have been identified as direct-acting mutagens in the Ames test using Salmonella typhimurium strains TA98 and TA100. nih.gov In these studies, this compound was found to be significantly more potent in causing mutations than 1,1-dichloroacetone (B129577). nih.gov This indicates that the compound interacts with and transforms microbial genetic material, although this is a genotoxicity pathway rather than a metabolic degradation pathway. nih.gov

Reductive Dechlorination by Anaerobic Microorganisms

Aerobic Transformation Pathways

Similar to anaerobic pathways, specific data detailing the aerobic transformation of this compound by microorganisms are not available in the surveyed literature. guidechem.comnih.gov

Environmental Impact and Persistence

This compound's environmental persistence is influenced by its physical and chemical properties, which dictate its movement and degradation in the atmosphere, soil, and water. guidechem.comnih.gov In the atmosphere, it exists solely as a vapor and is degraded through reactions with photochemically-produced hydroxyl radicals. nih.gov This process is slow, with an estimated atmospheric half-life of approximately 1,000 days. guidechem.comnih.gov The compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct degradation by sunlight. nih.gov

In terrestrial environments, this compound is expected to have very high mobility in soil, based on an estimated soil organic carbon-water partitioning coefficient (Koc) value of 8.7. guidechem.comnih.gov Volatilization from both moist and dry soil surfaces is anticipated to be a significant fate process. nih.gov

In aquatic systems, it is not expected to adsorb to suspended solids and sediment. guidechem.comnih.gov Volatilization from water surfaces is an important process, with estimated half-lives of 21 days for a model river and 160 days for a model lake. guidechem.comnih.gov The potential for bioconcentration in aquatic organisms is considered low. guidechem.comnih.gov

| Environmental Compartment | Parameter | Value | Source |

|---|---|---|---|

| Atmosphere | Atmospheric Half-Life | ~1,000 days | guidechem.comnih.gov |

| Soil | Koc Value | 8.7 (estimated) | guidechem.comnih.gov |

| Aquatic | Volatilization Half-Life (River) | 21 days (estimated) | guidechem.comnih.gov |

| Aquatic | Volatilization Half-Life (Lake) | 160 days (estimated) | guidechem.comnih.gov |

| Biota | Bioconcentration Factor (BCF) | 1.4 (estimated) | guidechem.comnih.gov |

Role as a Chlorinated Compound

The primary environmental relevance of this compound as a chlorinated compound stems from its formation as a disinfection byproduct. nih.gov It is produced when chlorine, used to treat drinking water, reacts with naturally occurring organic matter in the water. nih.gov Its presence in treated water can lead to its release into the environment through various waste streams. guidechem.comnih.gov When heated to decomposition, it emits toxic fumes of hydrogen chloride, a characteristic of many chlorinated organic compounds. guidechem.com

Potential for Formation of Other Pollutants

The degradation of this compound in water can lead to the formation of other environmental pollutants. guidechem.comnih.gov Its decomposition product is chloroform. guidechem.comnih.gov Studies have shown that the formation of chloroform is more rapid in ultrapure water compared to fortified drinking water. guidechem.comnih.gov This suggests that the decomposition of this compound in drinking water may also yield other byproducts, such as chloral hydrate. guidechem.comnih.gov The rate of decomposition is dependent on conditions such as temperature. guidechem.comnih.gov

| Water Type | Temperature (°C) | Rate Constant (hr⁻¹) | Half-Life (hr) | Source |

|---|---|---|---|---|

| Fortified Drinking Water | 21 | 0.182 | 4 | guidechem.comnih.gov |

| Fortified Drinking Water | 30 | 1.393 | 0.5 | guidechem.comnih.gov |

| Ultrapure Water | 30 | 0.062 | 11 | guidechem.comnih.gov |

Toxicological and Ecotoxicological Research on 1,1,1 Trichloroacetone

Mammalian Toxicology

Studies on 1,1,1-Trichloroacetone (B165163) (also referred to as 1,1,1-Trichloro-2-propanone or 1,1,1-TCP), a byproduct of water chlorination, have been conducted to determine its oral toxicity in mammals. nih.gov Research involving Sprague-Dawley rats provides insight into the compound's acute and subchronic effects. nih.govnih.gov

A 10-day study observed severe toxicity at higher concentrations. nih.govnih.gov For instance, at a high dose level, a significant number of male and female rats did not survive the study period. nih.gov Toxicity was also noted at lower concentrations, with effects such as increased liver weights being observed. nih.govnih.gov